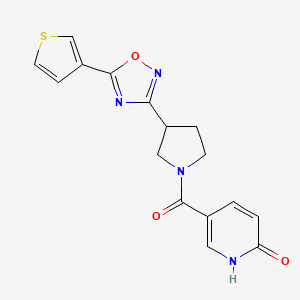
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound. It features a pyridine ring substituted with a pyrrolidine-carbonyl group, an oxadiazole ring, and a thiophene moiety. This arrangement offers a unique molecular structure that provides diverse functional capabilities, making it interesting for multiple fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step synthesis. It usually starts with the construction of individual functional groups. The oxadiazole ring can be synthesized through cyclization of suitable acyclic precursors under the influence of strong acids or bases. The thiophene ring is generally introduced via a coupling reaction. These intermediates are then connected to the pyrrolidine and pyridine rings via amide bond formation.
Industrial Production Methods: On an industrial scale, automated flow synthesis and microwave-assisted synthesis could be employed to optimize yields and reaction times. These methods allow precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions where the thiophene moiety can be transformed into thiophene-oxide derivatives.
Reduction: The oxadiazole ring can be reduced to hydrazides under suitable conditions.
Substitution: Various substitution reactions can occur at the pyridine and thiophene rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Use of peracids like m-chloroperbenzoic acid for thiophene oxidation.
Reduction: Use of hydride donors like sodium borohydride for the reduction of oxadiazole.
Substitution: Halogenation with reagents like N-bromosuccinimide for the thiophene ring.
Major Products Formed:
Oxidation yields thiophene oxides.
Reduction yields hydrazide derivatives.
Substitution results in halogenated or alkylated thiophene/pyridine derivatives.
科学研究应用
In Chemistry: This compound serves as a versatile scaffold for designing novel molecules due to its multifunctional groups. It's useful in developing materials with unique electronic properties.
In Biology: Studies show that derivatives of this compound can exhibit significant antimicrobial and anticancer activities. The oxadiazole moiety is particularly noted for its bioactivity.
In Medicine:
In Industry: This compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaics, due to its electronic characteristics.
作用机制
The compound interacts with biological systems primarily through its pyridine and oxadiazole moieties, which can bind to enzymes or receptors. The thiophene and pyrrolidine groups may influence the compound's lipophilicity and cellular uptake. It targets various molecular pathways, potentially inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed bioactivities.
相似化合物的比较
Similar compounds include:
5-(3-(5-(furan-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: This differs by the replacement of the thiophene ring with a furan ring, impacting its electronic properties and reactivity.
5-(3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: In this compound, the thiophene ring is replaced with a pyridine ring, altering its binding interactions with biological targets.
The unique combination of thiophene, oxadiazole, pyrrolidine, and pyridine in 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one sets it apart, providing distinctive chemical and biological properties that are beneficial for various applications.
属性
IUPAC Name |
5-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-13-2-1-10(7-17-13)16(22)20-5-3-11(8-20)14-18-15(23-19-14)12-4-6-24-9-12/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIILXTBXBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/new.no-structure.jpg)

![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2957564.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)
![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)
![N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2957570.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2957572.png)

